REACTION_CXSMILES
|
[Li+].[OH-].[NH2:3][C:4]1[C:5]([C:11]([O:13]CC)=[O:12])=[N:6][C:7]([Cl:10])=[N:8][CH:9]=1.Cl>O.C1COCC1>[NH2:3][C:4]1[C:5]([C:11]([OH:13])=[O:12])=[N:6][C:7]([Cl:10])=[N:8][CH:9]=1 |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=NC1)Cl)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the crude mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove residual THF
|
Type
|
CUSTOM
|
Details
|
The resulting solids were collected on a paper
|
Type
|
CUSTOM
|
Details
|
dried for 16 h under vacuum
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=NC1)Cl)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |